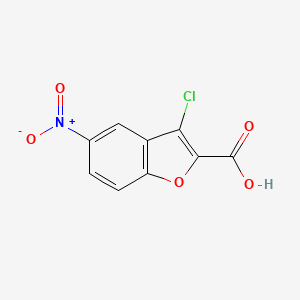
3-Chloro-5-nitro-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-nitro-1-benzofuran-2-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-1-benzofuran-2-carboxylic acid typically involves the nitration of a benzofuran precursor followed by chlorination. One common method involves the nitration of 1-benzofuran-2-carboxylic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 3-position .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The biological activity of 3-Chloro-5-nitro-1-benzofuran-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The chloro group can facilitate binding to specific enzymes or receptors, enhancing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzofuran-2-carboxylic acid: Lacks the chloro group but has similar biological activities.
5-Chloro-1-benzofuran-2-carboxylic acid: Lacks the nitro group but retains some antimicrobial properties.
3-Chloro-1-benzofuran-2-carboxylic acid: Lacks the nitro group and has reduced biological activity compared to 3-Chloro-5-nitro-1-benzofuran-2-carboxylic acid.
Propriétés
Formule moléculaire |
C9H4ClNO5 |
|---|---|
Poids moléculaire |
241.58 g/mol |
Nom IUPAC |
3-chloro-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClNO5/c10-7-5-3-4(11(14)15)1-2-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) |
Clé InChI |
JHFRGLSHPWYOBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(O2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid](/img/structure/B13234823.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13234839.png)
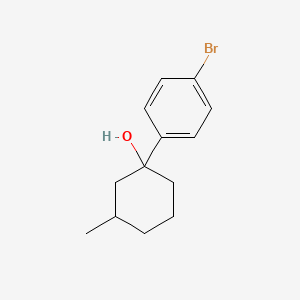
![3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13234853.png)
![6-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13234856.png)
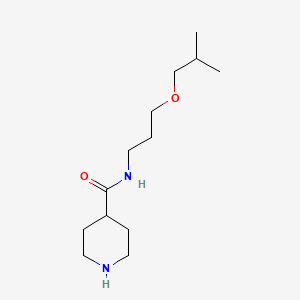
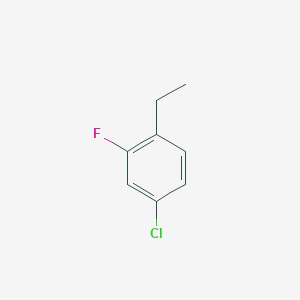

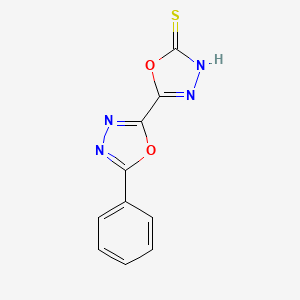
![1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13234873.png)
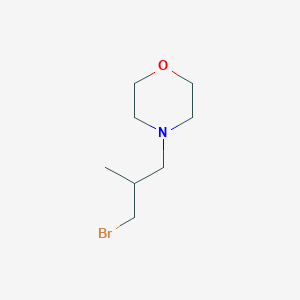
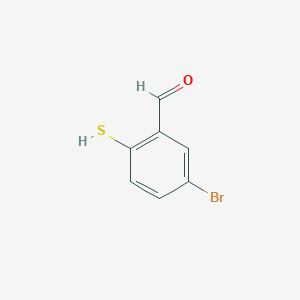
![4-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B13234888.png)
